molecular formula C12H17BClNO3 B7953067 5-Chloro-4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol

5-Chloro-4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol

Cat. No.: B7953067
M. Wt: 269.53 g/mol
InChI Key: VYOWMSPKVQEABZ-UHFFFAOYSA-N
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Description

5-Chloro-4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a pyridine ring substituted with a chloro group, a methyl group, and a boronic ester group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-4-methyl-2-hydroxypyridine.

    Borylation Reaction: The hydroxyl group of the starting material is converted into a boronic ester using a borylation reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or other oxidized derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Including water, ethanol, or dimethylformamide (DMF).

Major Products

Scientific Research Applications

5-Chloro-4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol primarily involves its role as a boronic ester in chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The boronic ester group facilitates these reactions by stabilizing the intermediate species and enhancing reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. Its combination of a chloro group, a methyl group, and a boronic ester group makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

5-chloro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BClNO3/c1-7-8(14)6-15-10(16)9(7)13-17-11(2,3)12(4,5)18-13/h6H,1-5H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOWMSPKVQEABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CNC2=O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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